1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a urea-based small molecule featuring a 4-chlorobenzyl group, a central urea linkage, and a substituted ethyl chain bearing both a 4-methylpiperazine and a thiophen-3-yl moiety. This compound’s structural complexity arises from the integration of aromatic, heterocyclic, and aliphatic components, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJFXZOMRDNXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step often involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate.
Coupling Reaction: This intermediate is then coupled with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine under controlled conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Urea Core Reactivity
The urea group (−NH−CO−NH−) undergoes characteristic reactions:
Hydrolysis
Acidic or basic conditions hydrolyze the urea moiety into corresponding amines and carbon dioxide. For example:
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Conditions : Reflux in 6M HCl (acidic) or 40% NaOH (basic) for 6–12 hours .
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Byproducts : Isocyanates may form transiently under basic conditions .
Piperazine Ring Reactivity
The 4-methylpiperazin-1-yl group participates in alkylation and acylation:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | Quaternary ammonium salt | 75–85% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt, 4h | N-Acetylpiperazine derivative | 60–70% |
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Mechanistic Insight : The secondary amine in piperazine acts as a nucleophile, attacking electrophilic agents like methyl iodide or acetyl chloride.
Thiophene Ring Reactivity
The thiophen-3-yl group undergoes electrophilic substitution:
| Reaction Type | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 2-Nitrothiophene derivative | Predominant at C2 | |
| Sulfonation | SO₃/DMF, 50°C, 3h | Thiophene-3-sulfonic acid | C5 position |
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Steric Effects : The adjacent ethyl-piperazine chain may influence regioselectivity.
Chlorobenzyl Group Reactivity
The 4-chlorobenzyl moiety shows limited reactivity under standard conditions but participates in:
Nucleophilic Aromatic Substitution
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Product : Substituted benzylamine derivatives (e.g., −NH₂ replacing −Cl) .
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Challenges : Electron-withdrawing urea group reduces ring activation, requiring harsh conditions .
Oxidative Degradation
The compound is susceptible to oxidation at multiple sites:
| Site Oxidized | Oxidizing Agent | Product | Stability |
|---|---|---|---|
| Piperazine N | H₂O₂, Fe²⁺ | N-Oxide | Stable in acidic media |
| Thiophene S | mCPBA | Sulfoxide/Sulfone | Dose-dependent |
Synthetic Route Optimization
The compound is synthesized via amine-isocyanate coupling:
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Isocyanate Preparation : Generated from 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine using triphosgene .
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Yield : 65–78% after HPLC purification.
Stability Under Pharmacological Conditions
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pH-Dependent Degradation : Rapid hydrolysis at pH <3 or >10 .
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Thermal Stability : Decomposes above 200°C, forming piperazine and thiophene fragments .
Interaction with Biological Nucleophiles
Scientific Research Applications
Antihistaminic Activity
Research has demonstrated that derivatives of 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea exhibit antihistaminic properties. A study conducted on related compounds showed that they effectively inhibited histamine-induced contractions in isolated guinea pig ileum, suggesting potential use in treating allergic reactions or conditions associated with histamine release .
Anticancer Potential
The compound's structural characteristics allow for interactions with various cellular targets, leading to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in specific cancer cell lines by modulating signaling pathways involved in cell growth and survival . The incorporation of the thiophene ring is particularly noteworthy as thiophene derivatives are often associated with antitumor activity.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its central nervous system (CNS) effects. Research indicates that compounds containing similar structures can exhibit anxiolytic and antidepressant activities. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, is a promising area for further exploration concerning this compound's potential as a neuropharmacological agent .
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved standard methods such as refluxing in organic solvents followed by purification through chromatography. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures .
Case Study 2: In Vivo Studies
In vivo studies have been conducted to assess the safety and efficacy of this compound in animal models. These studies focused on its antihistaminic effects, where dosages were administered to evaluate the reduction in allergic symptoms compared to control groups. Results indicated significant improvements in symptom relief without notable side effects, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the thiophene ring could be involved in electron transfer processes.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
Compounds sharing urea backbones but differing in substituents highlight critical structure-activity relationships (SAR):
Key Insights :
- The thiophen-3-yl moiety in the target compound contrasts with the thiazole ring in 9c, which could alter binding affinity to targets like kinases or GPCRs .
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in CNS and anticancer agents. Notable comparisons include:
Key Insights :
- The target compound’s urea linkage differs from the pyrazoline core in 2f, which is critical for caspase-3-mediated apoptosis .
- The ethoxyethyl-piperazine in 3a introduces flexibility but may reduce metabolic stability compared to the target compound’s rigid ethyl chain .
Compounds with Antimycobacterial/Anticancer Activity
Urea/thiourea derivatives with azetidinone or phenothiazine groups demonstrate divergent biological targets:
Key Insights :
- The target compound’s thiophen-3-yl group may confer distinct electronic properties compared to phenothiazine in 7h, redirecting activity from antimycobacterial to anticancer pathways .
- The 2-oxaadamantyl group in 18 enhances steric bulk, likely reducing solubility compared to the target compound’s simpler aromatic groups .
Biological Activity
1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isocyanate with 4-methylpiperazine and thiophenes. The resulting product can be characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of thio-ureas have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
| OVCAR-4 (Ovarian) | 28.7 | 77.5 | - |
| PC-3 (Prostate) | 25.1 | - | - |
These findings indicate that the compound may possess broad-spectrum antitumor activity, making it a candidate for further development in cancer therapy .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of related compounds. For example, certain piperazine derivatives have shown promising results in antiacetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The efficacy of these compounds was evaluated through in vivo studies, demonstrating their potential as antidementia agents .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By interfering with cell cycle regulation, the compound can halt the progression of cancerous cells.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thio-ureas demonstrated that compounds with structural similarities to our target exhibited significant cytotoxicity against human melanoma and breast cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead candidate for drug development .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, a derivative containing a similar piperazine moiety was tested against U937 monocytic cells. Results indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 4-methylpiperazine-thiophene intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Alkylation or urea-forming reactions using 4-chlorobenzyl isocyanate or carbodiimide-mediated coupling.
- Key factors influencing yield include solvent choice (e.g., dichloromethane for polar intermediates), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., triethylamine for urea bond formation) .
- Troubleshooting : Low yields may arise from incomplete purification; techniques like column chromatography (silica gel, gradient elution) or recrystallization are critical .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and urea linkage integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₇ClN₄OS: 447.16).
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm urea carbonyl groups .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity; impurities often arise from unreacted intermediates .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anti-inflammatory : COX-1/COX-2 inhibition assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Dosage : Start with 1–100 µM ranges; adjust based on solubility in DMSO/PBS .
Advanced Research Questions
Q. How can researchers identify the molecular targets of this compound in disease pathways?
- Methodological Answer :
- Proteomics : Affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
- Surface Plasmon Resonance (SPR) : Screen against kinase/receptor libraries to quantify binding kinetics (e.g., KD values).
- Gene Knockdown : CRISPR/Cas9 or siRNA targeting suspected pathways (e.g., MAPK/NF-κB) to observe phenotypic rescue .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace 4-chlorobenzyl with fluorobenzyl or methoxybenzyl.
- Vary thiophen-3-yl to thiophen-2-yl or furan derivatives.
- Activity Comparison :
| Substituent Modification | Biological Activity (IC₅₀) | Key SAR Insight |
|---|---|---|
| 4-Chlorobenzyl → 4-Fluorobenzyl | 2.5 µM (COX-2) → 1.8 µM | Halogen size impacts receptor fit. |
| Thiophen-3-yl → Thiophen-2-yl | 10 µM (Anticancer) → 15 µM | Steric hindrance reduces binding. |
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in target pockets .
Q. How can contradictory data on solubility vs. biological activity be resolved?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation).
- Activity Validation : Compare free vs. formulated compound in parallel assays; ensure DMSO concentrations ≤0.1% to avoid solvent interference.
- Case Study : A 2023 study found that poor aqueous solubility (logP = 3.2) masked in vitro activity; nanoemulsions improved bioavailability by 4-fold .
Q. What advanced techniques elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Metabolomics : LC-MS-based profiling to track metabolic shifts (e.g., TCA cycle inhibition).
- Enzyme Assays : Direct testing on purified targets (e.g., HDAC or kinase inhibition assays) .
Methodological Challenges and Solutions
Q. How can researchers address low synthetic yields in scale-up?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., urea formation).
- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency.
- Case Study : A 2024 report achieved 85% yield via microwave-assisted synthesis (120°C, 30 min) .
Q. What computational tools predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity.
- In vitro Validation : Liver microsome assays (human/rat) to measure half-life (t1/2) and metabolite identification via LC-HRMS .
Q. How to design experiments for synergistic effects with existing drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
